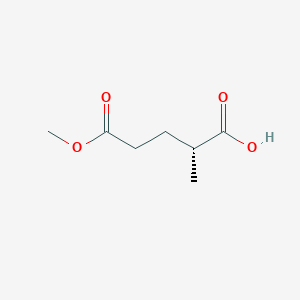
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-4-Methylglutaric acid 1-monomethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Methylglutaric acid 1-monomethyl ester typically involves the esterification of ®-(-)-4-Methylglutaric acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
On an industrial scale, the production of ®-(-)-4-Methylglutaric acid 1-monomethyl ester may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-4-Methylglutaric acid 1-monomethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methylglutaric acid
Reduction: 4-Methylglutaric alcohol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-(-)-4-Methylglutaric acid 1-monomethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(-)-4-Methylglutaric acid 1-monomethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The chiral nature of the compound allows it to selectively bind to specific molecular targets, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(+)-3-Methylsuccinic acid 1-monomethyl ester
- (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester
Uniqueness
®-(-)-4-Methylglutaric acid 1-monomethyl ester is unique due to its specific chiral configuration and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Número CAS |
80986-17-0 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R)-5-methoxy-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Clave InChI |
TVADYQZCBVCKSS-RXMQYKEDSA-N |
SMILES |
CC(CCC(=O)OC)C(=O)O |
SMILES isomérico |
C[C@H](CCC(=O)OC)C(=O)O |
SMILES canónico |
CC(CCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















